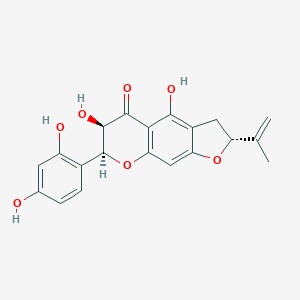

Shuterone B

Description

Shuterone B (CAS: 105454-03-3) is a bioactive compound with the IUPAC name (2R)-7α-(2,4-Dihydroxyphenyl)-2,3,6,7-tetrahydro-4,6α-dihydroxy-2β-(1-methylethenyl)-5H-furo[3,2-g][1]benzopyran-5-one . It belongs to the furo-benzopyran class, characterized by a fused furan and benzopyran ring system with hydroxyl and methylethenyl substituents. However, specific functional data (e.g., mechanism of action, clinical efficacy) remain uncharacterized in current publications.

Properties

CAS No. |

105454-03-3 |

|---|---|

Molecular Formula |

C20H18O7 |

Molecular Weight |

370.4 g/mol |

IUPAC Name |

(2R,6R,7S)-7-(2,4-dihydroxyphenyl)-4,6-dihydroxy-2-prop-1-en-2-yl-2,3,6,7-tetrahydrofuro[3,2-g]chromen-5-one |

InChI |

InChI=1S/C20H18O7/c1-8(2)13-6-11-14(26-13)7-15-16(17(11)23)18(24)19(25)20(27-15)10-4-3-9(21)5-12(10)22/h3-5,7,13,19-23,25H,1,6H2,2H3/t13-,19+,20+/m1/s1 |

InChI Key |

YCKRFEBXJFABIS-CWVNLOTRSA-N |

SMILES |

CC(=C)C1CC2=C(C3=C(C=C2O1)OC(C(C3=O)O)C4=C(C=C(C=C4)O)O)O |

Isomeric SMILES |

CC(=C)[C@H]1CC2=C(C3=C(C=C2O1)O[C@H]([C@H](C3=O)O)C4=C(C=C(C=C4)O)O)O |

Canonical SMILES |

CC(=C)C1CC2=C(C3=C(C=C2O1)OC(C(C3=O)O)C4=C(C=C(C=C4)O)O)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Sculponeatin B

- CAS : 85287-60-1

- Molecular Formula : C20H24O6

- Molecular Weight : 360.4010 g/mol .

- Comparison :

- Both compounds feature oxygen-rich heterocyclic frameworks. Sculponeatin B’s molecular formula suggests similarities in ring systems, though its exact structure is unspecified.

- Shuterone B’s dihydroxyphenyl and methylethenyl groups may confer distinct solubility and reactivity compared to Sculponeatin B.

Coumarin Derivatives

- Example : Coumarin (CAS: 91-64-5)

- Comparison :

Functional Analogs

Low Molecular Weight Heparins (LMWHs)

- Example: Enoxaparin (CAS: 9005-49-6)

- Comparison: LMWHs are anticoagulants that inhibit Factor Xa .

Tizanidine-Related Compounds

- Example : Tizanidine B (USP)

- Comparison :

- Tizanidine B is a structural isomer requiring precise separation to avoid side effects . This compound’s stereochemistry (e.g., 2R configuration) may similarly necessitate isomer-specific purification in pharmaceutical applications.

Q & A

Q. What methodologies ensure robust validation of this compound’s purported synergistic effects with existing therapies?

- Methodological Answer : Use Chou-Talalay combination index (CI) analysis to quantify synergism. Pair with high-content imaging to assess subcellular effects (e.g., mitochondrial membrane potential). Replicate findings across independent labs to confirm reproducibility.

- References :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.